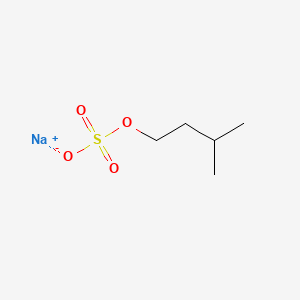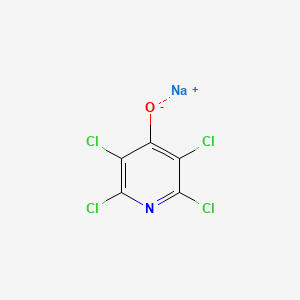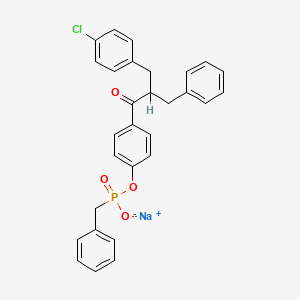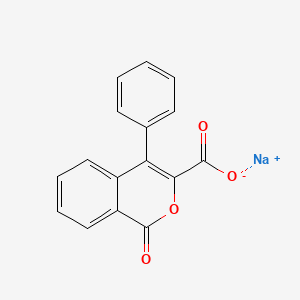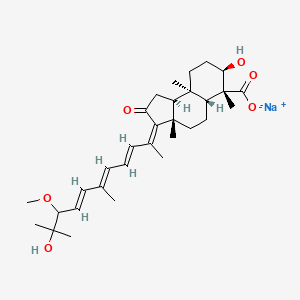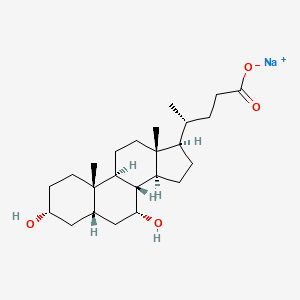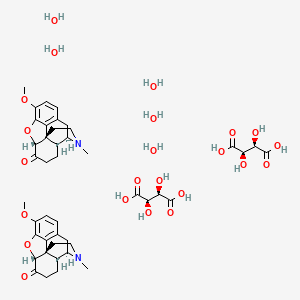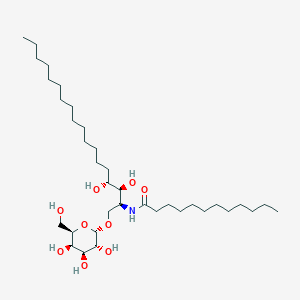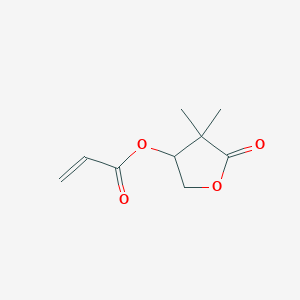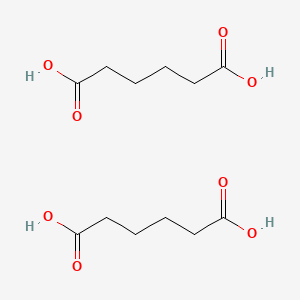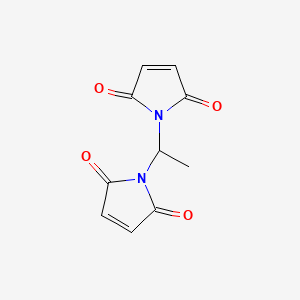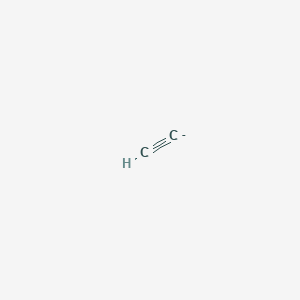
5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((((aminocarbonyl)amino)-2-thienylacetyl)amino)-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-, monosodium salt, (6R-(6alpha,7alpha))-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((((aminocarbonyl)amino)-2-thienylacetyl)amino)-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-, monosodium salt, (6R-(6alpha,7alpha))- is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique structural features, which include a bicyclic framework and multiple functional groups, making it a versatile molecule for chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from readily available precursors. The key steps include:
- Formation of the bicyclic core through a cyclization reaction.
- Introduction of the carboxylic acid group via carboxylation.
- Functionalization of the bicyclic core with various substituents, including the aminocarbonyl, thienylacetyl, methoxy, and tetrazolyl groups.
- Final conversion to the monosodium salt form.
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The methoxy and thienyl groups can be oxidized under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The functional groups attached to the bicyclic core can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学研究应用
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Penicillins: Share a similar bicyclic core structure but differ in the functional groups attached.
Cephalosporins: Another class of antibiotics with a similar core structure but different substituents.
Carbapenems: Known for their broad-spectrum antibiotic activity and structural similarities.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its versatility makes it a valuable molecule for various applications in research and industry.
属性
CAS 编号 |
67780-08-9 |
|---|---|
分子式 |
C18H19N8NaO6S3 |
分子量 |
562.6 g/mol |
IUPAC 名称 |
sodium;(6R,7S)-7-[[2-(carbamoylamino)-2-thiophen-2-ylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C18H20N8O6S3.Na/c1-25-17(22-23-24-25)35-7-8-6-34-15-18(32-2,14(30)26(15)11(8)13(28)29)21-12(27)10(20-16(19)31)9-4-3-5-33-9;/h3-5,10,15H,6-7H2,1-2H3,(H,21,27)(H,28,29)(H3,19,20,31);/q;+1/p-1/t10?,15-,18+;/m1./s1 |
InChI 键 |
BXHMPLAVIHMEQG-KPIBHXCLSA-M |
SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C(C4=CC=CS4)NC(=O)N)OC)SC2)C(=O)[O-].[Na+] |
手性 SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)C(C4=CC=CS4)NC(=O)N)OC)SC2)C(=O)[O-].[Na+] |
规范 SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C(C4=CC=CS4)NC(=O)N)OC)SC2)C(=O)[O-].[Na+] |
同义词 |
SQ 14,359 SQ 14359 SQ-14,359 SQ-14359 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


